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A Head-to-Head Comparison of Synthetic Routes to
Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its

synthesis has been a subject of intense research, driven by the need for efficient and scalable

production methods, particularly in the face of potential pandemics. This guide provides an

objective, data-driven comparison of prominent synthetic routes to Oseltamivir, offering a

valuable resource for strategic decision-making in chemical synthesis and process

development.

Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for four distinct and widely recognized

synthetic routes to Oseltamivir, allowing for a direct comparison of their efficiencies and starting

materials.
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Parameter

Roche
Synthesis
(from Shikimic
Acid)

Improved
Shikimic Acid
Synthesis

Corey
Synthesis
(Diels-Alder)

Hayashi
Synthesis
(One-Pot)

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid
Butadiene &

Acrylic Acid

Alkoxyaldehyde

& Nitroalkene

Number of Steps ~10-12 8 ~12 5 (in one pot)

Overall Yield 17-22% 47%[1] ~30% 57%[2]

Use of Azides Yes Yes No No

Key Reactions

Epoxidation,

Azide

displacement

Regio- and

stereoselective

nucleophilic

substitution

Asymmetric

Diels-Alder,

Iodolactamizatio

n

Asymmetric

Michael reaction,

Domino reaction

Final Product

Purity

High

(pharmaceutical

grade)

High High High

Experimental Workflows and Methodologies
This section provides a detailed look at the experimental workflows and protocols for the key

transformations in each of the compared synthetic routes.

The Roche Synthesis from (-)-Shikimic Acid
The industrial synthesis of Oseltamivir, developed by Roche, historically starts from (-)-shikimic

acid, a natural product extracted from Chinese star anise. This route, while reliable, is

characterized by a moderate overall yield and the use of potentially hazardous azide reagents.

Experimental Workflow:

(-)-Shikimic Acid Esterification & Ketalization Mesylation Epoxidation Azide Ring Opening Reduction & Acetylation Oseltamivir
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Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

Experimental Protocol: Key Step - Epoxide Formation and Azide Opening

A detailed protocol for these key steps is outlined below, based on established literature.

Mesylation of the Diol: The esterified and ketal-protected shikimic acid derivative is treated

with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in a

suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature. The reaction

progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is

quenched with water and the product is extracted.

Epoxidation: The resulting mesylate is treated with a base, such as potassium carbonate

(K₂CO₃), in a solvent like methanol or ethanol to induce intramolecular Williamson ether

synthesis, forming the key epoxide intermediate.

Azide Ring Opening: The epoxide is then subjected to nucleophilic ring-opening using an

azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide

(DMF). This reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) to

facilitate the opening of the epoxide ring, introducing the first nitrogen functionality.

Improved Synthesis from (-)-Shikimic Acid
Several academic and industrial labs have developed improved synthetic routes starting from

shikimic acid, aiming to increase the overall yield and reduce the number of steps. One such

notable synthesis achieves a significantly higher overall yield of 47% in just eight steps.[1]

Experimental Workflow:

(-)-Shikimic Acid Esterification & Mesylation Regioselective Azide Substitution Hydroxyl Protection Stereoselective Azide Introduction Reduction & Acetylation Oseltamivir

Click to download full resolution via product page

Caption: An improved, higher-yield synthetic workflow from (-)-Shikimic Acid.
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Experimental Protocol: Key Step - Regioselective Azide Substitution

This improved route features a highly regioselective and stereoselective nucleophilic

substitution of a mesylate group with an azide.

Esterification and Mesylation: (-)-Shikimic acid is first converted to its ethyl ester and then

the hydroxyl groups at the 3- and 4-positions are mesylated.

Regioselective Azide Substitution: The dimesylate is then reacted with sodium azide in an

aqueous acetone solution at 0 °C.[3] This carefully controlled reaction leads to the highly

regioselective displacement of the C-3 mesylate, yielding the corresponding azide with high

stereoselectivity.[1][3] The reaction conditions are optimized to minimize the formation of side

products.[3]

The Corey Synthesis: A Diels-Alder Approach
The synthesis developed by E.J. Corey and coworkers represents a significant departure from

the shikimic acid route, utilizing a powerful asymmetric Diels-Alder reaction to construct the

core cyclohexene ring. This route is notable for avoiding the use of hazardous azides and

starting from inexpensive, readily available materials.

Experimental Workflow:

Butadiene & Acrylic Acid Derivative Asymmetric Diels-Alder Amidation Iodolactamization Functional Group Manipulations Aziridination & Ring Opening Oseltamivir
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Caption: The Corey synthesis of Oseltamivir via an asymmetric Diels-Alder reaction.

Experimental Protocol: Key Step - Asymmetric Diels-Alder Reaction

The cornerstone of the Corey synthesis is the initial enantioselective [4+2] cycloaddition.

Catalyst Preparation: A chiral oxazaborolidine catalyst (CBS catalyst) is prepared in situ from

(S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol and a borane source.
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Diels-Alder Reaction: Butadiene is reacted with an acrylate derivative (e.g., 2,2,2-

trifluoroethyl acrylate) in the presence of the CBS catalyst at low temperature (e.g., -78 °C) in

a solvent like dichloromethane. The reaction proceeds with high enantioselectivity to afford

the desired cyclohexene ester.

The Hayashi Synthesis: A "Time Economical" One-Pot
Approach
The synthesis developed by Yujiro Hayashi and his group is a remarkable example of reaction

efficiency, achieving a high overall yield in a "time economical" one-pot procedure.[2] This route

avoids hazardous reagents and lengthy purification steps.

Experimental Workflow:

Alkoxyaldehyde & Nitroalkene

One-Pot Sequence:
- Asymmetric Michael Addition

- Epimerization
- Domino Reaction

- Reduction

Oseltamivir

Click to download full resolution via product page

Caption: The Hayashi one-pot synthesis of Oseltamivir.

Experimental Protocol: The One-Pot Sequence

The entire synthesis is performed in a single reaction vessel through a sequence of carefully

controlled reaction steps.

Asymmetric Michael Addition: The synthesis commences with an asymmetric Michael

reaction between an alkoxyaldehyde and a nitroalkene, catalyzed by a diphenylprolinol silyl

ether organocatalyst. This establishes the initial stereocenters with high enantioselectivity.

Epimerization and Domino Reaction: Subsequent addition of reagents in the same pot leads

to an epimerization and a domino reaction sequence (a retro-Michael/Michael reaction) to

construct the cyclohexene ring with the desired stereochemistry.
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Reduction: The final step in the one-pot sequence is the reduction of the nitro group to an

amine, which is then acetylated in a separate step to yield Oseltamivir. The entire one-pot

sequence is reported to be completed in a very short time frame.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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